ethyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules with fused thiazole and pyrimidine rings. Its structure features:
- Position 5: A 3,4-dimethoxyphenyl group, providing electron-donating methoxy substituents.
- Position 6: An ethyl carboxylate ester, influencing solubility and reactivity.
- Position 7: A methyl group, modulating steric and electronic effects.
The compound is synthesized via condensation reactions involving thiouracil derivatives and substituted aldehydes, followed by cyclization (e.g., using chloroacetic acid or bromomalononitrile) . Its crystallographic data reveal a planar thiazolo-pyrimidine core with intermolecular hydrogen bonding (C–H···O) and π-π stacking interactions, stabilizing the crystal lattice .
Properties
Molecular Formula |
C27H26N2O7S |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
ethyl (2E)-2-[(2-acetyloxyphenyl)methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H26N2O7S/c1-6-35-26(32)23-15(2)28-27-29(24(23)18-11-12-20(33-4)21(13-18)34-5)25(31)22(37-27)14-17-9-7-8-10-19(17)36-16(3)30/h7-14,24H,6H2,1-5H3/b22-14+ |
InChI Key |
XTHWBTWOSZFXSQ-HYARGMPZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=CC=CC=C4OC(=O)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=CC=C4OC(=O)C)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and pyrimidines. The key steps may involve:
Condensation Reactions: Formation of the benzylidene moiety through condensation of benzaldehyde derivatives with thiazole or pyrimidine intermediates.
Acetylation: Introduction of the acetyloxy group via acetylation reactions using acetic anhydride or acetyl chloride.
Esterification: Formation of the ethyl ester group through esterification reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility: The 3,4-dimethoxyphenyl group in the target compound improves solubility in DMSO and DMF compared to non-polar analogs (e.g., 4-bromophenyl derivative) .
- Thermal Stability: Melting points range from 213–246°C for thiazolo-pyrimidines, with electron-withdrawing groups (e.g., cyano) increasing thermal stability .
- Crystallinity : Substituents like acetyloxy or methoxy promote ordered crystal lattices via hydrogen bonding, whereas bulky groups (e.g., styryl) induce torsional strain, reducing crystallinity .
Biological Activity
Ethyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound has garnered attention due to its potential biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 492.5 g/mol. The structure features various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N2O6S |
| Molecular Weight | 492.5 g/mol |
| IUPAC Name | This compound |
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic processes.
- Receptor Binding : The compound can bind to cellular receptors, modulating various signaling pathways.
- Nucleic Acid Interaction : It may intercalate with DNA or RNA, influencing gene expression and cellular functions.
Anticancer Activity
Research has indicated that compounds similar to thiazolopyrimidines exhibit significant anticancer properties. For instance:
- A study demonstrated that thiazolopyrimidine derivatives showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with DNA and modulation of apoptotic pathways .
Antimicrobial Activity
This compound has shown promising antimicrobial effects:
- In vitro studies have reported moderate to significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The lipophilicity of the compound appears to enhance its antibacterial efficacy .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been explored through various assays:
- In animal models, it has been observed to reduce inflammatory markers and symptoms associated with conditions like arthritis. The mechanisms involved include inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Anticancer Effects : A study focused on a series of thiazolopyrimidine derivatives found that specific substitutions enhanced their anticancer activity against multiple cell lines. The most potent derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics .
- Antimicrobial Screening : Another study evaluated the antimicrobial potential of various thiazolopyrimidine compounds against a panel of bacteria and fungi. Results indicated that modifications in the benzylidene moiety led to increased efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
